molecular formula C7H8BNO4 B3057787 2-Amino-4-boronobenzoic acid CAS No. 85107-51-3

2-Amino-4-boronobenzoic acid

Cat. No.: B3057787
CAS No.: 85107-51-3
M. Wt: 180.96 g/mol
InChI Key: WMNPRECIOQCXGN-UHFFFAOYSA-N
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Description

2-Amino-4-boronobenzoic acid is a useful research compound. Its molecular formula is C7H8BNO4 and its molecular weight is 180.96 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical Properties and Synthesis

2-Amino-4-boronobenzoic acid and its derivatives are studied for their synthesis and optical properties. Hu Jin-h (2014) synthesized a compound by reacting 4-boronobenzoic acid with other chemicals, highlighting its good optical properties and large two-photon absorption cross-section, indicating potential in photonic applications (Hu Jin-h, 2014).

Crystal Structure and Synthesis for Sensing Applications

Amino-3-fluorophenyl boronic acid, a related compound, synthesized from 4-bromo-2-fluoroaniline, has applications in glucose sensing materials, operating at physiological pH, due to its specific structural properties (Sasmita Das et al., 2003).

Anticancer and Antioxidant Activity

Boron-containing compounds synthesized from various amino acids and analogues, including boronic Schiff base compounds, showed controlled killing of cancer cells and significant antioxidant properties (S. Paşa, Ö. Erdoğan, Ç. Yenisey, 2019).

Biomedical Applications

Boronic acid-containing polymers, which include derivatives of this compound, have shown value in biomedical applications, including treatment of diseases like HIV, obesity, diabetes, and cancer (J. Cambre, B. Sumerlin, 2011).

Synthesis of Boronated Amino Acids for Neutron Capture Therapy

The synthesis of boronated unnatural cyclic amino acids for potential use in neutron capture therapy has been studied, highlighting the role of molecular lipophilicity in biological activity (G. Kabalka, Zhongzhi Wu, Min-Liang Yao, 2008).

Sensor Applications

Boronic acids, including derivatives of this compound, are utilized in sensor applications due to their interactions with diols and Lewis bases, facilitating their use in biological labeling, therapeutics, and separation technologies (Karel Lacina, P. Skládal, T. James, 2014).

Properties

IUPAC Name

2-amino-4-boronobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNPRECIOQCXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234223
Record name Anthranilic acid, 4-borono-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85107-51-3
Record name Anthranilic acid, 4-borono-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, 4-borono-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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